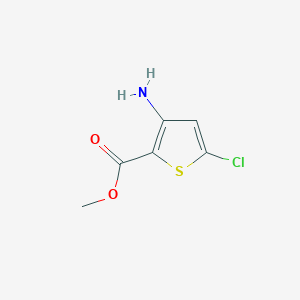![molecular formula C18H25N5O5 B8459259 tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate](/img/structure/B8459259.png)
tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate
Übersicht
Beschreibung
Tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate is a complex organic compound that features a triazole ring, a nitrophenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the nitrophenyl group and the carbamate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group can interact with enzymes or receptors, modulating their activity. The carbamate moiety may also play a role in the compound’s bioactivity by influencing its stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-bromopropanoate: A related compound with a bromopropanoate group instead of the triazole and nitrophenyl groups.
Pyrazole derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
Tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate is unique due to its combination of a triazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C18H25N5O5 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate |
InChI |
InChI=1S/C18H25N5O5/c1-13-20-12-22(21-13)15-8-7-14(23(25)26)11-16(15)27-10-6-5-9-19-17(24)28-18(2,3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,24) |
InChI-Schlüssel |
OOLUUVAKNLOBAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-Ethyl-2-(2-phenylethenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B8459176.png)

![N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide](/img/structure/B8459186.png)
![3-(imidazo[1,2-a]pyridin-8-ylmethyl)isobenzofuran-1(3H)-one](/img/structure/B8459198.png)


![Methyl 4-{[(3-nitrobenzoyl)amino]methyl}benzoate](/img/structure/B8459224.png)


![1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)](/img/structure/B8459269.png)


![[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate](/img/structure/B8459287.png)
![Phosphonium, [3-(methoxymethoxy)propyl]triphenyl-, bromide](/img/structure/B8459298.png)
